5,8-Dimethoxyquinolin-2(1H)-one
Overview
Description
5,8-Dimethoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups at positions 5 and 8, along with a quinolin-2(1H)-one core, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-amino-5,8-dimethoxybenzoic acid with formamide, followed by cyclization to form the quinoline ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,8-Dimethoxyquinolin-2(1H)-one can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolin-2(1H)-one moiety to its corresponding dihydroquinoline derivatives.
Substitution: The methoxy groups at positions 5 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,8-Dimethoxyquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its derivatives are being explored for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the quinolin-2(1H)-one core play a crucial role in binding to these targets, modulating their activity. The exact pathways can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
- 2,5,8-Trimethylquinoline
- 2-(5,8-Dimethoxyquinolin-2-yl)aniline
Comparison: 5,8-Dimethoxyquinolin-2(1H)-one is unique due to the presence of methoxy groups at positions 5 and 8, which significantly influence its chemical reactivity and biological activity. Compared to 2,5,8-Trimethylquinoline, the methoxy groups in this compound provide additional sites for chemical modification and enhance its potential as a pharmacophore. Similarly, 2-(5,8-Dimethoxyquinolin-2-yl)aniline shares structural similarities but differs in its functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
5,8-dimethoxy-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCCKUJQGNNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)NC2=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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